7-methoxy-N-((4-methoxy-6-morpholino-1,3,5-triazin-2-yl)methyl)benzofuran-2-carboxamide
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Overview
Description
Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. It would likely have a complex three-dimensional structure due to the presence of the benzofuran and triazine rings .Chemical Reactions Analysis
The chemical reactions involving this compound would depend on its exact structure and the conditions under which the reactions are carried out. Benzofurans and triazines can undergo a variety of chemical reactions, but without specific information, it’s difficult to predict the reactions of this particular compound .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be determined by its molecular structure. These could include its melting point, boiling point, solubility in various solvents, and reactivity with other chemicals .Scientific Research Applications
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Monoamine Oxidase Inhibitors
- Field : Medicinal Chemistry
- Application : This compound is used in the synthesis of 1,3,5-triazine amino acid derivatives to study their monoamine oxidase inhibitors .
- Method : The compound is synthesized and characterized, and a preliminary study for their monoamine oxidase inhibitory activity is conducted .
- Results : Compounds had MAO-A inhibition activity comparable to that of the standard clorgyline, with apparently more selective inhibitory activity toward MAO-A than MAO-B and no significant acute toxicity .
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Protodeboronation of Pinacol Boronic Esters
- Field : Organic Chemistry
- Application : This compound is used in the catalytic protodeboronation of 1°, 2° and 3° alkyl boronic esters .
- Method : The compound is utilized in a radical approach for the protodeboronation of alkyl boronic esters .
- Results : The protocol allows for formal anti-Markovnikov alkene hydromethylation, a valuable but unknown transformation .
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Cytotoxicity Evaluation
- Field : Medicinal Chemistry
- Application : This compound is used in the synthesis of 2′,4′-dihydroxy-6′-methoxy-3′,5′-dimethylchalcone derivatives for cytotoxicity evaluation .
- Method : The compound is synthesized and characterized, and a preliminary study for their cytotoxicity against six carcinoma cell lines is conducted .
- Results : Most derivatives exhibited higher cytotoxicity than the parent compound. In particular, 4′-O-caproylated-DMC and 4′-O-methylated-DMC displayed the strongest cytotoxicity against SH-SY5Y with IC50 values of 5.20 and 7.52 μM, respectively .
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Antimicrobial and Antifungal Applications
- Field : Industrial Chemistry
- Application : This compound can be used as an intermediate in the synthesis of sulfonylurea herbicides, and it also has applications in paper coatings, polymer emulsions, and metalworking fluids for antimicrobial and antifungal purposes .
- Method : The compound is synthesized and used in the formulation of these products .
- Results : The products exhibit antimicrobial and antifungal properties, enhancing the longevity and quality of the end products .
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Sulfonylurea Herbicides
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Paper Coatings, Polymer Emulsions, and Metalworking Fluids
- Field : Industrial Chemistry
- Application : This compound also has applications in paper coatings, polymer emulsions, and metalworking fluids for antimicrobial and antifungal purposes .
- Method : The compound is synthesized and used in the formulation of these products .
- Results : The products exhibit antimicrobial and antifungal properties, enhancing the longevity and quality of the end products .
Safety And Hazards
Future Directions
properties
IUPAC Name |
7-methoxy-N-[(4-methoxy-6-morpholin-4-yl-1,3,5-triazin-2-yl)methyl]-1-benzofuran-2-carboxamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21N5O5/c1-26-13-5-3-4-12-10-14(29-16(12)13)17(25)20-11-15-21-18(23-19(22-15)27-2)24-6-8-28-9-7-24/h3-5,10H,6-9,11H2,1-2H3,(H,20,25) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AOBLTMMUULUJTC-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC2=C1OC(=C2)C(=O)NCC3=NC(=NC(=N3)OC)N4CCOCC4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21N5O5 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
399.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
7-methoxy-N-((4-methoxy-6-morpholino-1,3,5-triazin-2-yl)methyl)benzofuran-2-carboxamide |
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